1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol
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Overview
Description
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol is an organic compound with a complex structure It is a derivative of decahydroazulene, featuring three methyl groups and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol typically involves the reaction of triethylaluminum with stereoisomeric 2,7-dimethyl- and 1,2,7-trimethyldecahydro-4-quinolones . The reaction conditions vary depending on the desired product. For instance, in benzene, the reaction can lead to the reduction of the carbonyl group to an alcohol group and alkylation to give tertiary 4-ethyl-substituted alcohols . The stereochemistry of the reduction depends on the temperature, and different solvents like tetrahydrofuran (THF) and diethyl ether can influence the product formation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. The choice of solvents, reagents, and reaction conditions would be tailored to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction could produce various alcohol derivatives.
Scientific Research Applications
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Its derivatives may have potential biological activity, making it a candidate for drug development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the synthesis of other complex organic molecules or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the methyl groups can participate in hydrophobic interactions. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethyldecahydro-4-quinolone: Similar in structure but with different functional groups.
1,2,7-Trimethyldecahydro-4-quinolone: Another derivative with slight structural variations.
Uniqueness
1,2,7-Trimethyldecahydro-1,7-ethanoazulen-2-ol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
89951-22-4 |
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Molecular Formula |
C15H26O |
Molecular Weight |
222.37 g/mol |
IUPAC Name |
3,4,7-trimethyltricyclo[5.3.2.04,11]dodecan-3-ol |
InChI |
InChI=1S/C15H26O/c1-13-6-4-5-11-9-15(3,16)14(2,8-7-13)12(11)10-13/h11-12,16H,4-10H2,1-3H3 |
InChI Key |
TVVHEFCDTNIWRV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCCC3CC(C(C3C1)(CC2)C)(C)O |
Origin of Product |
United States |
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